![molecular formula C9H8ClNO B1451108 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol CAS No. 1203499-49-3](/img/structure/B1451108.png)
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
Overview
Description
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is a chemical compound with the empirical formula C9H8ClNO . Its molecular weight is 181.62 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cnc (Cl)c (c1)C#CCO
. This indicates that the molecule contains a chloro-methylpyridinyl group attached to a prop-2-yn-1-ol group.
Scientific Research Applications
Biological Studies
In biological studies, this compound can be used to probe the function of enzymes that interact with pyridinyl groups. It can act as an inhibitor or a substrate analog, helping to elucidate enzyme mechanisms and aiding in the discovery of new drug targets.
Each application area leverages the unique chemical properties of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol to innovate and advance research in their respective fields . While this analysis provides a snapshot of potential applications, ongoing research may uncover even more uses for this versatile compound.
Safety and Hazards
This compound is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .
Mechanism of Action
- The primary target of this compound is thrombin , a serine protease involved in blood coagulation. Thrombin cleaves bonds after arginine (Arg) and lysine (Lys), converting fibrinogen to fibrin and activating factors V, VII, VIII, XIII, and protein C (when complexed with thrombomodulin) .
Target of Action
Mode of Action
- 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol inhibits thrombin activity by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby disrupting the clotting cascade. Additionally, this compound may exhibit partial agonism at the serotonin 5-HT1A receptor, contributing to its antidepressant properties .
properties
IUPAC Name |
3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEMVFQKOZYKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673579 | |
Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1203499-49-3 | |
Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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